molecular formula C7H11N3 B1142668 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1338247-52-1

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1142668
M. Wt: 137.18234
InChI Key:
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Description

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, synthesis method, and future directions.

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

Synthesis Methods

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Therapeutic Applications

The available data indicate that research in this direction is bearing fruit having given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor . This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.

Industrial Applications

It is involved in the preparation of poly (aryl ethers). It is a cyclic urea and used as a polar aprotic organic solvent . Further, it reacts with trifluoro-methanesulfonic acid anhydride to prepare 2,2′-oxy-bis (1,3-dimethyl-tetrahydropyrimidinium) bis (trifluoromethanesulfonate) .

Synthesis of Novel Scaffolds

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .

Anticonvulsant and Antiproliferative Agents

Pyrazolo-annulated heterocycles such as pyrazolopyridopyrimidines have attracted considerable interest because their derivatives display a wide range of pharmacological activities, e.g., as anticonvulsants , antiproliferative agents , anti-inflammatories and analgesic agents .

properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-7-6(10-9-5)3-2-4-8-7/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWHGRLNYSEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

CAS RN

1338247-52-1
Record name 3-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine
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